1,5-Cyclooctadiene
Overview
Description
It is a colorless liquid with a strong odor and is known for its utility as a precursor to other organic compounds and as a ligand in organometallic chemistry . The compound exists in three configurational isomers: cis,cis, trans,trans, and cis,trans, which differ by the arrangement of the four carbon-carbon single bonds adjacent to the double bonds .
Mechanism of Action
Target of Action
1,5-Cyclooctadiene (COD) is a cyclic hydrocarbon with the chemical formula C8H12 . It primarily targets 1,3-dipoles and tetrazines in its reactions .
Mode of Action
COD is capable of undergoing [3+2] cycloadditions with 1,3-dipoles at a reaction rate comparable to that of strained cyclooctynes . The resulting cycloadduct can then perform a much faster inverse-electron-demand Diels–Alder reaction with tetrazines . This effectively links an azide to a tetrazine .
Biochemical Pathways
The biochemical pathways affected by COD involve the cycloaddition and Diels-Alder reactions . These reactions result in the formation of new compounds, which can have various downstream effects depending on their structure and properties .
Pharmacokinetics
Its physical properties such as its colorless liquid state, density of 0882 g/mL, and boiling point of 150 °C may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of COD’s action is the formation of new compounds through cycloaddition and Diels-Alder reactions . These new compounds can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action of COD can be influenced by various environmental factors. For example, the presence of 1,3-dipoles and tetrazines is necessary for its reactions . Additionally, the reaction rates can be affected by factors such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
A study has shown that 1,5-Cyclooctadiene can undergo a transannular addition-functionalization with selenium dihalides in the presence of nucleophiles . This reaction results in the formation of functionalized 9-selenabicyclo[3.3.1]nonanes .
Cellular Effects
The aforementioned study found that the functionalized 9-selenabicyclo[3.3.1]nonanes derived from this compound exhibited antioxidant activity in vivo . These compounds were found to reduce oxidative stress and influence the synthesis of cytokines .
Molecular Mechanism
The functionalized 9-selenabicyclo[3.3.1]nonanes derived from this compound were found to increase the activity of both glutathione peroxidase and glutathione reductase . These enzymes play crucial roles in protecting the cell from oxidative damage .
Preparation Methods
1,5-Cyclooctadiene can be synthesized through the dimerization of butadiene in the presence of a nickel catalyst, with vinylcyclohexene as a coproduct . The reaction conditions typically involve the use of a nickel catalyst and specific temperature and pressure settings to facilitate the dimerization process. Industrial production methods have been optimized to produce approximately 10,000 tons annually .
Chemical Reactions Analysis
1,5-Cyclooctadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as this compound dioxide.
Reduction: The compound can be reduced to form cyclooctane.
Substitution: It reacts with reagents like sulfur dichloride to form 2,6-dichloro-9-thiabicyclo[3.3.1]nonane.
Cycloaddition: It can participate in [3+2] cycloadditions with 1,3-dipoles and inverse-electron-demand Diels–Alder reactions with tetrazines.
Common reagents used in these reactions include borane, sulfur dichloride, and selenium dihalides . Major products formed from these reactions include 9-borabicyclo[3.3.1]nonane and various functionalized bicyclic compounds .
Scientific Research Applications
1,5-Cyclooctadiene has numerous applications in scientific research:
Comparison with Similar Compounds
1,5-Cyclooctadiene can be compared with other cyclic dienes such as 1,3-cyclooctadiene and 1,4-cyclooctadiene. While all these compounds share a similar cyclic structure, this compound is unique due to its specific arrangement of double bonds, which allows it to participate in a wider range of chemical reactions . Other similar compounds include cyclooctane and cyclooctene, which differ in the number and arrangement of double bonds .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHVRARDIDEHS-QGTKBVGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26353-15-1 | |
Record name | 1,5-Cyclooctadiene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26353-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless Liquid; [MSDSonline] | |
Record name | 1,5-Cyclooctadiene | |
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Record name | 1,5-Cyclooctadiene | |
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Boiling Point |
150.8 °C @ 757 MM HG | |
Record name | 1,5-CYCLOOCTADIENE | |
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Flash Point |
95 °F, 95 °F. | |
Record name | 1,5-Cyclooctadiene | |
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Record name | 1,5-CYCLOOCTADIENE | |
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Solubility |
INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE | |
Record name | 1,5-CYCLOOCTADIENE | |
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Density |
0.8818 @ 25 °C/4 °C | |
Record name | 1,5-CYCLOOCTADIENE | |
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Vapor Density |
3.66 (AIR= 1) | |
Record name | 1,5-CYCLOOCTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
4.95 [mmHg], 0.50 PSI ABSOLUTE @ 100 °F | |
Record name | 1,5-Cyclooctadiene | |
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Record name | 1,5-CYCLOOCTADIENE | |
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Color/Form |
LIQUID | |
CAS No. |
111-78-4, 17612-50-9, 1552-12-1, 12266-72-7 | |
Record name | 1,5-Cyclooctadiene | |
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Record name | 1,5-Cyclooctadiene | |
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Record name | 1,5-Cyclooctadiene, (E,E)- | |
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Record name | 1,5-CYCLOOCTADIENE | |
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Record name | 1,5-Cyclooctadiene | |
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Record name | Cycloocta-1,5-diene | |
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Record name | (Z,Z)-cycloocta-1,5-diene | |
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Record name | [(1,2,5,6-η)-cycloocta-1,5-diene]diiodoplatinum | |
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Record name | 1,5-CYCLOOCTADIENE | |
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Record name | 1,5-CYCLOOCTADIENE | |
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Melting Point |
-70 TO -69 °C | |
Record name | 1,5-CYCLOOCTADIENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |
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